![molecular formula C17H15ClN2O2S2 B2455343 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide CAS No. 932987-55-8](/img/structure/B2455343.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial potential. In vitro studies demonstrated promising activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains .
- The thiazole nucleus in this compound likely contributes to its antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms .
- Compounds d6 and d7 exhibited significant anticancer activity, making them potential candidates for further drug development .
- These findings suggest that these derivatives could serve as lead compounds for rational drug design .
- Although not directly related to the specified compound, a similar derivative—4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene—was synthesized and tested for anti-HIV activity against HIV-1 and HIV-2 strains .
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Anti-HIV Activity (Related Compound)
Cytotoxicity Against Human Tumor Cells
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
It is known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions can lead to various changes in the target molecules, affecting their function.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways .
Result of Action
It is known that molecules containing a thiazole ring can have diverse biological effects, depending on their specific structure and the system in which they are introduced .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-14-8-6-13(7-9-14)17-20-15(12-23-17)10-11-19-24(21,22)16-4-2-1-3-5-16/h1-9,12,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRIYKOIXAJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide |
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